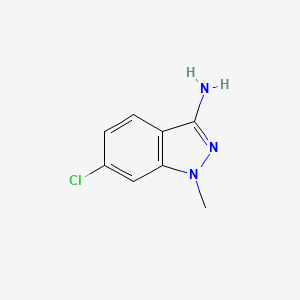![molecular formula C7H7N3O B1437736 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 919278-72-1](/img/structure/B1437736.png)
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors . It is involved in processes such as inflammation and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the inactive form of JAK1, thereby preventing the enzyme from participating in its normal signaling functions . This interaction results in the inhibition of many cytokines involved in inflammation and immune function .
Biochemical Pathways
The inhibition of JAK1 by this compound affects various biochemical pathways. As JAK1 pairs with other kinases like JAK2, JAK3, and TYK2, its inhibition can impact many cytokines involved in inflammation and immune function . This can lead to downstream effects such as the modulation of immune responses and the reduction of inflammatory processes .
Pharmacokinetics
Similar compounds have been shown to exhibit desirable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) profiles . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .
Result of Action
The result of the action of this compound is the inhibition of JAK1, leading to the modulation of various cytokines involved in inflammation and immune function . This can result in molecular and cellular effects such as the reduction of inflammatory responses and the modulation of immune functions .
Analyse Biochimique
Biochemical Properties
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and fibroblast growth factor receptors (FGFRs). The interaction with CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression . Similarly, its interaction with FGFRs inhibits the receptor’s kinase activity, which is essential for cell proliferation and differentiation . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, in cancer cells by activating caspase pathways . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . These effects underscore its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and FGFRs, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its inhibitory effects on enzymes and cell proliferation are sustained over several days, indicating its potential for prolonged therapeutic use . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other metabolic pathways. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it may affect gene expression and other nuclear processes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its overall activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Applications De Recherche Scientifique
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one include other pyrrolopyrimidine derivatives such as:
- 7-Deazaadenine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties
Propriétés
IUPAC Name |
5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXCJVRXWCZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739483 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-72-1 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


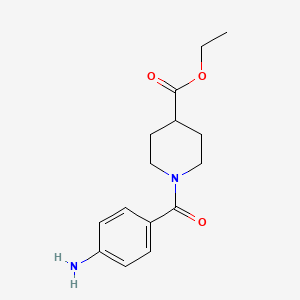
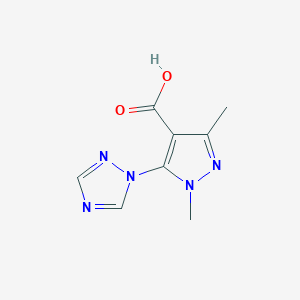
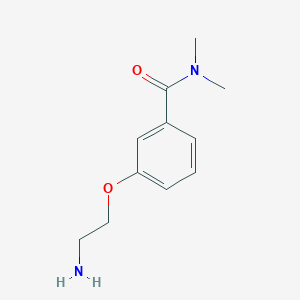
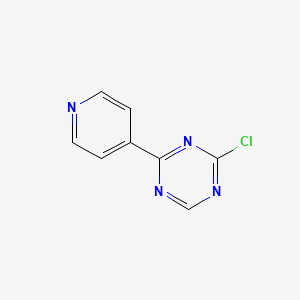

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
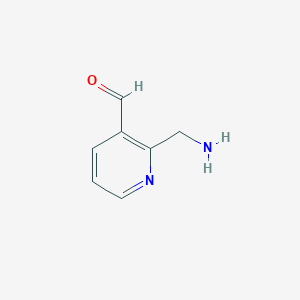

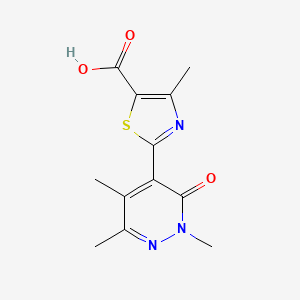
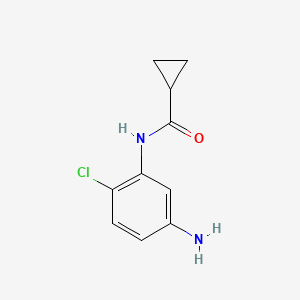
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
